CID 57353961, also known as pseudouridimycin, is a novel C-nucleoside antibiotic that exhibits selective inhibition of bacterial RNA polymerase. It is produced by the bacterium Streptomyces sp. ID38640 and has shown efficacy against both Gram-positive and Gram-negative bacteria. Pseudouridimycin is characterized by its unique structure, which includes a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5'-aminopseudouridine. This compound represents a significant advancement in antibiotic development due to its mechanism of action and biosynthetic pathway, which has been elucidated through recent research efforts .
Pseudouridimycin was isolated from the Streptomyces species, a genus known for its ability to produce a wide variety of bioactive compounds. The discovery of this antibiotic was facilitated by the characterization of its biosynthetic gene cluster, revealing insights into the genetic and enzymatic processes involved in its production .
Pseudouridimycin falls under the classification of nucleoside antibiotics. It is specifically noted for its role as an inhibitor of bacterial RNA polymerase, making it a valuable compound in the fight against antibiotic-resistant bacterial strains.
The synthesis of pseudouridimycin involves several key steps that leverage the natural biosynthetic pathways present in Streptomyces sp. ID38640. The biosynthetic pathway includes:
The pathway includes unique features such as:
Pseudouridimycin's molecular structure can be described as follows:
The molecular formula for pseudouridimycin is C₁₃H₁₈N₄O₅, with a molecular weight of approximately 302.31 g/mol. Its structural characteristics contribute to its biological activity as an RNA polymerase inhibitor.
Pseudouridimycin undergoes various chemical reactions that are essential for its activity:
These reactions highlight the intricate interplay between enzymatic activity and chemical transformations necessary for producing functional antibiotics like pseudouridimycin.
The mechanism by which pseudouridimycin exerts its antibacterial effects involves:
Research indicates that pseudouridimycin demonstrates high specificity for bacterial RNA polymerase compared to eukaryotic counterparts, reducing potential toxicity in human cells .
Relevant data on these properties support ongoing research into optimizing formulations for therapeutic use.
Pseudouridimycin has significant potential applications in various fields:
The ongoing exploration into pseudouridimycin's properties and applications continues to highlight its importance in contemporary medicinal chemistry and microbiology .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.: